1,3,5-Trichlorobenzene
Overview
Description
1,3,5-Trichlorobenzene (1,3,5-TCB) is a chlorinated derivative of benzene where three chlorine atoms are substituted at the 1st, 3rd, and 5th positions of the benzene ring. This compound is a starting material for various chemical syntheses and has been studied for its physical and chemical properties, as well as its reactivity in different chemical reactions .
Synthesis Analysis
The synthesis of 1,3,5-TCB derivatives and related compounds has been explored in several studies. For instance, 1,3,5-tris(hydrogensulfato) benzene (THSB) was synthesized from phloroglucinol and chlorosulfonic acid, which was then used as a catalyst for the synthesis of pyrazol derivatives . Another study reported the synthesis of 1,3,5-trilithiobenzene from 1,3,5-tribromobenzene, which was then used to prepare magnesium, mercury, and tin derivatives . Additionally, a triamine monomer based on 1,3,5-TCB was synthesized for the production of hyperbranched polyimides .
Molecular Structure Analysis
The molecular structure of 1,3,5-TCB has been characterized using various techniques. Crystallographic data for 1,3,5-TCB at 293 K revealed its orthorhombic structure with specific cell dimensions and density . The structure of 1,3,5-tris(chloromercurio)benzene, a derivative of 1,3,5-TCB, was confirmed by X-ray crystallography .
Chemical Reactions Analysis
1,3,5-TCB undergoes various chemical reactions, including reductive dechlorination, which can lead to the formation of monochlorobenzene via dichlorobenzenes in anaerobic conditions . A new method for dechlorination of trichlorobenzenes using palladium on carbon support and solid hydrazine hydrochloride has been developed, which is efficient and can be reused for several cycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,5-TCB and its derivatives have been extensively studied. For example, hyperbranched polyimides based on 1,3,5-TCB exhibit good solubility in common organic solvents and high thermal stability, with glass transition temperatures ranging from 230 to 260 °C . The polymorphism of 1,3,5-triaroylbenzenes has been investigated, revealing different network architectures and thermochemical properties . Additionally, the mesomorphic behavior of liquid crystalline 1,3,5-triazines incorporating azobenzene sub-units was studied, showing the formation of nematic and smectic phases .
Scientific Research Applications
1. Environmental Pollutant Treatment
1,3,5-Trichlorobenzene has been studied as a model pollutant in environmental research. Research by Wang et al. (2015) examined its catalytic oxidation behavior, demonstrating the importance of molecular structure in its treatment. This suggests its potential use in environmental pollutant degradation studies.
2. Dechlorination Research
The substance has been the subject of dechlorination studies. For instance, Rodríguez & Lafuente (2002) developed a method for its dechlorination using palladium on carbon support, which could be relevant in environmental remediation.
3. Crystallography and Material Science
In crystallography, the molecular structure of 1,3,5-Trichlorobenzene has been determined through X-ray diffraction and other methods. Research by Belaaraj et al. (1984) and others contribute to the understanding of its crystal structure, which is essential in material science and chemistry.
4. Analytical Chemistry
In analytical chemistry, techniques have been developed for determining its presence in environmental samples. For example, Yong-zhong (2012) used GC-MS for its determination in water, highlighting its role in environmental monitoring.
5. Photoluminescence Studies
The substance has been used in studies related to photoluminescence. Liu et al. (2014) explored its use as a shape and luminescence tuner in the fabrication of nano/microcrystals, indicating its application in materials research.
6. Solubility and Thermodynamics
Its solubility and dissolution thermodynamics in various solvents have been thoroughly investigated. Li et al. (2016) provided insights into its solubility characteristics, relevant in chemical engineering and formulation science.
7. Waste Management
In waste management and environmental studies, the effects of 1,3,5-Trichlorobenzene solidified in cement have been studied by Riaz & Zamorani (1989), providing valuable information on its stability and leaching properties in waste forms.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3,5-trichlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEFYDZQGKAQCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3 | |
Record name | 1,3,5-TRICHLOROBENZENE | |
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Record name | 1,3,5-TRICHLOROBENZENE | |
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DSSTOX Substance ID |
DTXSID8026195 | |
Record name | 1,3,5-Trichlorobenzene | |
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Molecular Weight |
181.4 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3,5-trichlorobenzene appears as white to off-white crystals. (NTP, 1992), Liquid, White to yellow solid; [ICSC] White or cream colored lumps or crystalline powder; [MSDSonline], WHITE-TO-YELLOW CRYSTALS OR POWDER WITH CHARACTERISTIC ODOUR. | |
Record name | 1,3,5-TRICHLOROBENZENE | |
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Record name | Benzene, 1,3,5-trichloro- | |
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Boiling Point |
407.1 °F at 760 mmHg (NTP, 1992), 208 °C, 1,3,5-Trichlorobenzene forms azeotropes with percentages of the following compounds yielding boiling points as listed: 50% camphor, bp 210.5 °C; 43% caproic acid, bp 204.0 °C; 60% m-Cresol, bp 200.5 °C; 40% p-Cresol, bp 200.2 °C; 35% N-Ethylaniline, bp 203.0 °C; Methone (% NA), bp 209.5 °C; 95% Phenol, bp 181.3 °C; p-Toluidine (% NA), bp 199.0. /From table/ | |
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Flash Point |
224.6 °F (NTP, 1992), 107 °C, 107 °C /closed cup/ | |
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Solubility |
less than 0.1 mg/mL at 67.1 °F (NTP, 1992), Soluble in chloroform, Sparingly sol in alcohol; freely sol in ether, benzene, petroleum ether, carbon disulfide, glacial acetic acid, In water, 6.01 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0006 | |
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Density |
1.456 g/cu m at 20 °C (liquid), Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |
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Vapor Density |
6.26 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
10 mmHg at 172.4 °F (NTP, 1992), 0.24 [mmHg], 0.24 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 24 | |
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Record name | 1,3,5-Trichlorobenzene | |
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Product Name |
1,3,5-Trichlorobenzene | |
Color/Form |
Needles, White crystals, Long needles | |
CAS RN |
108-70-3, 63697-19-8 | |
Record name | 1,3,5-TRICHLOROBENZENE | |
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Melting Point |
145 to 147 °F (NTP, 1992), 62.8 °C, 63 °C | |
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URL | https://cameochemicals.noaa.gov/chemical/21152 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3,5-TRICHLOROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/132 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3,5-TRICHLOROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0344 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.